REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:20][C:6]2[N:7]=[CH:8][N:9]=[C:10]([N:11]3[CH2:16][CH2:15][CH:14]([C:17]([OH:19])=[O:18])[CH2:13][CH2:12]3)[C:5]=2[CH:4]=1)[CH3:2].N1(O)[C:25]2C=CC=C[C:24]=2N=N1.Cl.CN(C)CCCN=C=NCC.C(N(CC)CC)C.C(=O)(O)[O-].[NH4+]>CN(C)C=O.C(#N)C.O>[CH2:1]([C:3]1[S:20][C:6]2[N:7]=[CH:8][N:9]=[C:10]([N:11]3[CH2:16][CH2:15][CH:14]([C:17]([O:19][CH2:24][CH3:25])=[O:18])[CH2:13][CH2:12]3)[C:5]=2[CH:4]=1)[CH3:2] |f:2.3,5.6|
|
Name
|
ammonium bicarbonate
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC2=C(N=CN=C2N2CCC(CC2)C(=O)O)S1
|
Name
|
|
Quantity
|
586 mg
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)O
|
Name
|
|
Quantity
|
834 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
amine hydrochloride
|
Quantity
|
307 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
876 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 12 h at 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 30 mL of water
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 2×20 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 1×50 mL of brine
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by preparative HPLC (211-Waters 2767-2(HPLC-08)) under the following conditions
|
Type
|
WAIT
|
Details
|
up to 32.0% in 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
up to 100.0% in 1 min
|
Duration
|
1 min
|
Type
|
WAIT
|
Details
|
down to 10.0% in 1 min)
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC2=C(N=CN=C2N2CCC(CC2)C(=O)OCC)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 167.4 mg | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 16.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |